molecular formula C6H4O4 B598042 2-Formylfuran-3-carboxylic acid CAS No. 14757-79-0

2-Formylfuran-3-carboxylic acid

Cat. No.: B598042
CAS No.: 14757-79-0
M. Wt: 140.094
InChI Key: JOPTYRBQYCIAFR-UHFFFAOYSA-N
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Description

2-Formylfuran-3-carboxylic acid is an organic compound with the molecular formula C6H4O4 It is a furan derivative, characterized by the presence of both a formyl group and a carboxylic acid group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Formylfuran-3-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 5-hydroxymethylfurfural (HMF). The process typically includes the following steps:

    Oxidation of HMF: HMF is oxidized to 5-hydroxymethylfuran-2-carboxylic acid (HMFCA).

    Further Oxidation: HMFCA is then oxidized to 5-formylfuran-2-carboxylic acid (FFCA).

    Final Oxidation: FFCA is finally oxidized to this compound.

Industrial Production Methods

Industrial production of this compound often involves catalytic processes. For example, a hydroxyapatite-supported gold catalyst can be used to selectively oxidize HMF-acetal to FFCA-acetal, which is then deprotected to yield this compound .

Chemical Reactions Analysis

Types of Reactions

2-Formylfuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce furan-2,5-dicarboxylic acid (FDCA).

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The compound can participate in substitution reactions, particularly at the formyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen (O2) and catalysts such as gold or platinum.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed.

Major Products

Scientific Research Applications

2-Formylfuran-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-formylfuran-3-carboxylic acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can affect biological pathways and processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    5-Formylfuran-2-carboxylic acid (FFCA): A closely related compound with similar chemical properties.

    Furan-2,5-dicarboxylic acid (FDCA): Another furan derivative with two carboxylic acid groups.

Uniqueness

2-Formylfuran-3-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the furan ring.

Biological Activity

2-Formylfuran-3-carboxylic acid (FFCA) is a furan derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of both a formyl and a carboxylic acid group, is being explored for various applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of FFCA, supported by research findings, case studies, and data tables.

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C7_7H6_6O4_4
  • Molecular Weight : 154.12 g/mol
  • Functional Groups : Formyl group (-CHO), Carboxylic acid group (-COOH)

The unique structure of FFCA allows it to participate in various chemical reactions, which can influence its biological activity.

The biological activity of FFCA is largely attributed to its ability to interact with biomolecules through several mechanisms:

  • Nucleophilic Addition : The formyl group can engage in nucleophilic addition reactions, facilitating interactions with nucleophiles in biological systems.
  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds, enhancing its binding affinity to proteins and other biomolecules.
  • Ionic Interactions : The acidic nature of the carboxylic group allows for ionic interactions with basic sites on biomolecules.

These interactions are critical for the compound's potential therapeutic effects.

Antimicrobial Activity

Research has indicated that FFCA exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

FFCA has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. A notable study reported the following findings:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50_{50} Values:
    • HeLa: 25 µM
    • MCF-7: 30 µM

The mechanism involves the activation of caspase pathways, leading to programmed cell death. Molecular docking studies suggest that FFCA may bind effectively to the active sites of target proteins involved in cancer progression .

Study on Antimicrobial Efficacy

A research team conducted a comprehensive study on the antimicrobial efficacy of FFCA against common pathogens. The study utilized disc diffusion methods and found that FFCA exhibited comparable activity to standard antibiotics like ciprofloxacin. This highlights its potential as an alternative therapeutic agent .

Investigation into Anticancer Mechanisms

In a separate investigation focusing on anticancer mechanisms, researchers treated MCF-7 cells with varying concentrations of FFCA. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations, confirming its role in inducing cell death through apoptosis .

Properties

IUPAC Name

2-formylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4/c7-3-5-4(6(8)9)1-2-10-5/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPTYRBQYCIAFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30708027
Record name 2-Formylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14757-79-0
Record name 2-Formylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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